2-(Benzyloxy)-1,3-difluoro-5-iodobenzene
Description
2-(Benzyloxy)-1,3-difluoro-5-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 2, fluorine atoms at positions 1 and 3, and an iodine atom at position 5. Its molecular formula is C₁₃H₉F₂IO, with a molar mass of 346.11 g/mol. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to the reactive iodine substituent, which can undergo further functionalization (e.g., cross-coupling reactions).
Properties
Molecular Formula |
C13H9F2IO |
|---|---|
Molecular Weight |
346.11 g/mol |
IUPAC Name |
1,3-difluoro-5-iodo-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9F2IO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
JFQAYLRRQOTYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-difluoro-5-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,3-difluoro-5-iodobenzene.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 1,3-difluoro-5-iodobenzene with benzyl alcohol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,3-difluoro-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution: Products include substituted benzenes with various functional groups.
Oxidation: Products include benzaldehydes or benzoic acids.
Reduction: Products include benzyl alcohols.
Coupling: Products include biaryl compounds.
Scientific Research Applications
2-(Benzyloxy)-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,3-difluoro-5-iodobenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the difluoro and iodo groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Benzyloxy)-1,3-difluoro-5-iodobenzene with four structurally related aromatic derivatives, emphasizing substituent effects, molecular properties, and reactivity.
Table 1: Key Structural and Molecular Comparisons
Substituent Effects on Reactivity and Properties
Alkoxy Group Variations: Benzyloxy vs. However, the benzyloxy group may enhance stability in acidic conditions due to reduced hydrolysis susceptibility.
Halogen Substituents: Iodine vs. Bromine: Iodine at position 5 in the target compound serves as a superior leaving group compared to bromine in 5-Bromo-1,3-difluoro-2-iodobenzene, facilitating nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine’s lower polarizability may slow such reactions . Fluorine vs. Bromine: Replacing fluorine with bromine (as in 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene) increases molecular weight and alters electronic effects.
Electron-Withdrawing Groups :
- The difluoromethyl group (-CF₂H) in 2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene intensifies electron withdrawal compared to benzyloxy, making the ring more electrophilic. This could accelerate reactions with nucleophiles but reduce stability under harsh conditions .
Molecular Weight and Physicochemical Properties
- The benzyloxy group contributes to increased lipophilicity, which may enhance membrane permeability in biological applications but reduce water solubility .
Research Findings and Inferences
While direct studies on this compound are absent in the provided evidence, trends from analogous compounds suggest:
- Reactivity : Iodine at position 5 makes the compound a candidate for palladium-catalyzed cross-coupling reactions, similar to iodinated intermediates in pharmaceutical synthesis .
- Stability : The benzyloxy group may confer resistance to oxidative degradation compared to smaller alkoxy groups .
- Applications: Potential use in radiopharmaceuticals (iodine-123/131 labeling) or as a precursor for fluorinated agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
